3-((4-methoxyphenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S3/c1-26-13-6-8-14(9-7-13)29(24,25)11-10-18(23)21-20-22-19-15-4-2-3-5-16(15)27-12-17(19)28-20/h2-9H,10-12H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTPAWZCIHZCAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)CSC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-methoxyphenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiochromeno[4,3-d]thiazole core, which is then functionalized with a propanamide group. The methoxyphenylsulfonyl group is introduced through sulfonylation reactions. Common reagents used in these steps include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The reaction conditions are meticulously controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((4-methoxyphenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-((4-methoxyphenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-((4-methoxyphenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Features
Sulfonyl Propanamide Derivatives
Compounds sharing the sulfonyl-propanamide motif exhibit variability in substituents on the sulfonyl group and the attached heterocyclic system. Key examples include:
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide (7l): Contains an oxadiazole-thiazole hybrid and an ethoxyphenyl group, yielding a light brown solid (m.p. 177–178°C) .
N-(2,4-dimethylphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide (8i) : Features a 4-methoxyphenylsulfonyl group and a piperidine-oxadiazole system (m.p. 142–144°C; MW: 516.63 g/mol) .
3-[(4-Chlorophenyl)sulfonyl]-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]propanamide : Substituted with chlorophenyl and pyridinyl-thiazole groups (ChemSpider ID: 895460-70-5) .
Comparison :
- Electronic Effects : The 4-methoxyphenyl group in the target compound likely enhances electron-donating properties compared to chloro (electron-withdrawing) or ethoxy (moderately donating) substituents in analogs .
- Thermal Stability: Melting points of analogs range from 134–178°C, suggesting that the fused thiochromeno-thiazole system in the target compound may increase rigidity and melting point .
Thiazole-Containing Compounds
Thiazole derivatives with propanamide/sulfonamide linkages highlight the role of heterocyclic systems in modulating activity:
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) : Combines fluorophenyl and furyl groups, demonstrating anticancer activity .
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide : Exhibits cardioprotective effects superior to reference drugs like Levocarnitine .
N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11) : Synthesized in 59% yield, emphasizing the synthetic feasibility of methoxyphenyl-thiazole hybrids .
Comparison :
- Synthetic Accessibility: Yields for thiazole-propanamide analogs vary widely (16–87%), indicating that the fused thiochromeno system may require specialized synthetic steps .
Physicochemical Properties
Table 1: Key Properties of Selected Analogs
Insights :
- The target compound’s molecular weight is higher than most analogs due to the fused thiochromeno-thiazole system.
- Substituents on the sulfonyl group (methoxy vs. chloro/ethoxy) influence solubility and electronic properties .
Biological Activity
3-((4-methoxyphenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide, with a CAS number of 941908-48-1, is a complex organic compound featuring a thiazole ring, a chromene moiety, and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antifungal treatments.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 446.6 g/mol. The structure includes significant functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 446.6 g/mol |
| CAS Number | 941908-48-1 |
Antifungal Properties
Research indicates that compounds with thiazole and sulfonamide groups exhibit promising antifungal activities. The specific compound has been studied for its efficacy against various fungal strains, showing potential as an effective antifungal agent. The mechanism of action is thought to involve interference with fungal cell wall synthesis and function.
Anticancer Activity
The thiochromeno-thiazole derivatives have been explored for their anticancer properties. In vitro studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression.
Case Study: In Vitro Efficacy
A study conducted on several cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects, particularly against breast and lung cancer cells. The IC50 values were determined to be in the low micromolar range, indicating potent activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis |
| A549 (Lung) | 6.7 | Cell cycle arrest at G2/M phase |
The biological activity is attributed to the compound's ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in nucleic acid synthesis.
- Disruption of Cell Signaling Pathways : The compound may interfere with pathways that regulate cell survival and proliferation.
- Induction of Reactive Oxygen Species (ROS) : Increased levels of ROS can lead to oxidative stress, further promoting apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-((4-methoxyphenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core. For example, coupling a sulfonylated propanamide intermediate with a thiochromeno-thiazol-2-amine derivative under basic conditions (e.g., potassium carbonate in DMF) is a common approach . To improve yields, optimize stoichiometry, solvent polarity (e.g., DMF or acetonitrile), and reaction temperature (60–80°C). Purification via column chromatography with ethyl acetate/hexane gradients enhances purity. Monitoring intermediates using TLC or HPLC ensures reaction progress .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer : Use 1H/13C-NMR to confirm proton environments and carbon frameworks, FT-IR for functional groups (e.g., sulfonyl S=O at ~1350 cm⁻¹), and HRMS for molecular weight validation . Elemental analysis (C, H, N) resolves discrepancies between calculated and experimental values, as seen in similar compounds where deviations <0.5% are acceptable . For ambiguous NMR signals (e.g., overlapping aromatic protons), employ 2D techniques like COSY or HSQC .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in disease models?
- Methodological Answer : Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) using cell lines relevant to the target disease. For instance, test inhibition of kinases or inflammatory mediators (e.g., COX-2) at concentrations ranging from 1–100 µM . Follow with in vivo models (e.g., rodent hypoxia or inflammation assays) at 10–50 mg/kg doses. Include positive controls (e.g., known inhibitors) and validate results via Western blotting or ELISA for protein expression .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of derivatives of this compound?
- Methodological Answer : Synthesize analogs with modifications to the sulfonyl group (e.g., replacing methoxy with halogens) or thiochromeno-thiazole moiety (e.g., varying ring sizes). Test these derivatives in parallel bioassays and correlate activity with structural features using QSAR models . For example, highlights that sulfonyl and thiazole groups enhance receptor binding affinity . Computational docking (e.g., AutoDock Vina) predicts interactions with target proteins, guiding rational design .
Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity or spectral assignments?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., fixed pH, temperature). For bioactivity discrepancies, verify compound stability via LC-MS and exclude solvent interference (e.g., DMSO cytotoxicity). For spectral conflicts, use deuterated solvents to eliminate solvent peaks in NMR and cross-validate with independent techniques (e.g., X-ray crystallography for absolute configuration) .
Data Interpretation and Optimization
Q. What computational tools are effective for predicting the physicochemical properties and toxicity profile of this compound?
- Methodological Answer : Use SwissADME to predict logP (lipophilicity), solubility, and drug-likeness. ProTox-II estimates toxicity endpoints (e.g., hepatotoxicity). For example, similar sulfonamide-thiazole hybrids show moderate logP (~3.5), suggesting adequate membrane permeability . Validate predictions with experimental assays (e.g., Ames test for mutagenicity).
Q. How can researchers optimize the compound’s solubility and stability for in vivo studies?
- Methodological Answer : Improve aqueous solubility via salt formation (e.g., hydrochloride salts) or co-solvents (e.g., PEG-400). For stability, conduct forced degradation studies under acidic/basic/oxidative conditions and analyze degradation products using LC-MS. Lyophilization enhances long-term storage stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
